REACTION_CXSMILES
|
C1([O:4][S:5](=O)(=[O:7])[NH2:6])CC1.[CH2:9]([OH:14])[C:10]([CH3:13])([CH3:12])[CH3:11]>>[CH3:11][C:10]([CH3:13])([CH3:12])[CH2:9][O:14][S:5](=[O:7])(=[O:4])[NH2:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)OS(N)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Neopenylsulfamate was synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COS(N)(=O)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |